molecular formula C9H8O3S B12497403 2-Methyl-1,4-benzoxathiine 4,4-dioxide

2-Methyl-1,4-benzoxathiine 4,4-dioxide

Cat. No.: B12497403
M. Wt: 196.22 g/mol
InChI Key: MJJBCHSVQPNWEN-UHFFFAOYSA-N
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Description

2-methyl-1,4-benzoxathiine-4,4-dione is a heterocyclic compound containing both oxygen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,4-benzoxathiine-4,4-dione typically involves the cyclization of appropriate precursors. One efficient method involves the use of 2-hydroxyacetophenones, which undergo mesylation followed by intramolecular cyclization in the presence of a strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The intermediate hydroxy derivatives are then dehydrated using phosphorus oxychloride (POCl3) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 2-methyl-1,4-benzoxathiine-4,4-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,4-benzoxathiine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxathiine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

2-methyl-1,4-benzoxathiine-4,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1,4-benzoxathiine-4,4-dione involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in oxidative stress and inflammation, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzoxathiine: This compound shares a similar core structure but differs in its oxidation state and substituents.

    1,2-benzoxathiin-4(3H)-one 2,2-dioxide: Another related compound with different functional groups and reactivity.

Uniqueness

2-methyl-1,4-benzoxathiine-4,4-dione is unique due to its specific substitution pattern and the presence of both oxygen and sulfur atoms in the ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

2-methyl-1,4λ6-benzoxathiine 4,4-dioxide

InChI

InChI=1S/C9H8O3S/c1-7-6-13(10,11)9-5-3-2-4-8(9)12-7/h2-6H,1H3

InChI Key

MJJBCHSVQPNWEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CS(=O)(=O)C2=CC=CC=C2O1

Origin of Product

United States

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